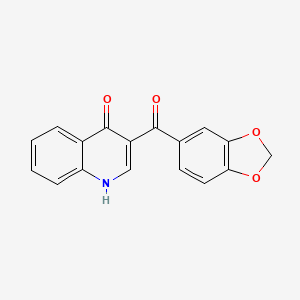

3-(1,3-benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one

Description

3-(1,3-Benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one is a quinolinone derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group attached via a carbonyl linkage at the 3-position of the quinolin-4(1H)-one core. This structural motif combines the planar aromatic quinolinone system with the electron-rich benzodioxole moiety, which is known to influence pharmacokinetic properties such as metabolic stability and bioavailability .

Properties

CAS No. |

769972-66-9 |

|---|---|

Molecular Formula |

C17H11NO4 |

Molecular Weight |

293.27 g/mol |

IUPAC Name |

3-(1,3-benzodioxole-5-carbonyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C17H11NO4/c19-16(10-5-6-14-15(7-10)22-9-21-14)12-8-18-13-4-2-1-3-11(13)17(12)20/h1-8H,9H2,(H,18,20) |

InChI Key |

RMALFDRACTXTFR-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CNC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one typically involves the following steps:

Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Coupling Reaction: The final step involves coupling the benzodioxole moiety with the quinoline core. This can be done using a Friedel-Crafts acylation reaction, where the benzodioxole is acylated with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications of 3-(1,3-benzodioxol-5-ylcarbonyl)-6-ethoxyquinolin-4(1H)-one

3-(1,3-Benzodioxol-5-ylcarbonyl)-6-ethoxyquinolin-4(1H)-one is a complex organic compound that combines a benzodioxole moiety with a quinoline core. This compound is of interest in chemistry, biology, medicine, and industry, serving as a building block for synthesizing more complex molecules, with ongoing research exploring its potential as a therapeutic agent. The uniqueness of the compound arises from its combination of benzodioxole and quinoline moieties, potentially conferring unique properties and applications.

Preparation Methods

The synthesis of 3-(1,3-benzodioxol-5-ylcarbonyl)-6-ethoxyquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the benzodioxole moiety, followed by its coupling with a quinoline derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Potential Chemical Reactions

3-(1,3-Benzodioxol-5-ylcarbonyl)-6-ethoxyquinolin-4(1H)-one can undergo reactions such as oxidation, reduction, substitution, and hydrolysis. The products of these reactions depend on the specific reagents and conditions used.

- Oxidation: Introduces additional functional groups or modifies existing ones.

- Reduction: Alters the oxidation state of the compound.

- Substitution: Involves the replacement of atoms or groups with reagents like halogens and nucleophiles.

- Hydrolysis: Breaks down the compound into its constituent parts.

Applications

- Chemistry: It serves as a building block in synthesizing complex molecules.

- Biology: It may have potential as a bioactive compound with various biological effects.

- Medicine: Research is ongoing to explore its potential as a therapeutic agent.

- Industry: It can be used in the development of new materials with specific properties.

The mechanism of action of 3-(1,3-benzodioxol-5-ylcarbonyl)-6-ethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets, modulating various biochemical pathways and leading to observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers

- 2-(1,3-Benzodioxol-5-yl)-1-methylquinolin-4(1H)-one (FDB011523): This positional isomer substitutes the benzodioxole at the 2-position instead of the 3-position. The absence of a carbonyl bridge distinguishes it from the target compound. For example, benzodioxole at C2 may hinder access to the quinolinone core compared to the C3-substituted derivative .

- 4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile: This compound introduces a benzodioxole at the 4-position and incorporates a tetrahydrobenzoquinoline scaffold. The fused cyclohexene ring increases rigidity, while the cyano group at C3 may enhance electrophilicity. This structural complexity has been linked to anti-tumor activity, suggesting that substitution patterns and ring saturation significantly modulate biological effects .

Functional Group Variations

- 3-(2,4-Dichlorobenzoyl)-6-hexyl-4-hydroxyquinolin-2(1H)-one: Replacing the benzodioxolylcarbonyl with a dichlorobenzoyl group introduces strong electron-withdrawing effects, which could enhance stability but reduce solubility. The hexyl chain at C6 may improve lipophilicity, a critical factor in membrane permeability .

- The dimethoxyphenyl group on the oxadiazole may synergize with the quinolinone core for enhanced kinase inhibition, as seen in similar scaffolds .

Antimicrobial Activity

- 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one (Compound 11): Exhibits broad-spectrum antimicrobial activity, attributed to the pyrimidine carbonyl group’s ability to disrupt bacterial folate synthesis. The benzodioxolylcarbonyl analogue may display similar mechanisms but with improved CNS penetration due to increased lipophilicity .

Anti-Tumor Activity

- 4-(1,3-Benzodioxol-5-yl)-2-oxo-tetrahydrobenzo[h]quinoline-3-carbonitrile: Demonstrates cytotoxicity against leukemia cell lines (e.g., MV-4-11), likely due to the benzodioxole’s role in intercalation or topoisomerase inhibition. The target compound’s lack of a fused ring system may reduce potency but improve synthetic accessibility .

Neurological Targets

- 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP): A lead compound targeting AMPA receptors for anti-fatigue applications. The quinolinone core in 3-(1,3-benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one could enhance binding affinity through additional π-π interactions with receptor pockets .

Biological Activity

3-(1,3-benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one, also known by its IUPAC name, presents a unique combination of a quinoline moiety and a benzodioxole carbonyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

The molecular formula of this compound is C18H13NO4, with a molecular weight of approximately 307.3 g/mol. Its structure features a quinoline ring system known for its pharmacological significance and a benzodioxole component that enhances its chemical properties .

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C18H13NO4 |

| Molecular Weight | 307.3 g/mol |

| IUPAC Name | 3-(1,3-benzodioxole-5-carbonyl)-quinolin-4(1H)-one |

| CAS Number | 769972-66-9 |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Case Study: In Vitro Anticancer Activity

In an experimental setup involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 15 µM, indicating potent cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. It exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential lead for the development of new antimicrobial agents.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound, particularly its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways .

The biological activities of this compound are thought to arise from its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer progression and inflammation, leading to reduced cell proliferation.

- Receptor Modulation : It can bind to receptors that regulate apoptosis and inflammatory responses.

- Oxidative Stress Reduction : By scavenging free radicals, it may mitigate oxidative stress-related cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.